molecular formula C13H19NO2 B4722105 4-butoxy-N,N-dimethylbenzamide CAS No. 67024-50-4

4-butoxy-N,N-dimethylbenzamide

Cat. No.: B4722105
CAS No.: 67024-50-4
M. Wt: 221.29 g/mol
InChI Key: LFVLYUPTWIJRKK-UHFFFAOYSA-N
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Description

4-Butoxy-N,N-dimethylbenzamide is a para-substituted benzamide derivative characterized by a butoxy group (–OCH₂CH₂CH₂CH₃) at the 4-position of the benzene ring and dimethyl substituents on the amide nitrogen.

Properties

IUPAC Name

4-butoxy-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-10-16-12-8-6-11(7-9-12)13(15)14(2)3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVLYUPTWIJRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616898
Record name 4-Butoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67024-50-4
Record name 4-Butoxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67024-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N,N-dimethylbenzamide typically involves the reaction of 4-butoxybenzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure high selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form the corresponding butoxybenzamide.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or alcohols in the presence of a base can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Butoxybenzamide.

    Reduction: 4-Butoxy-N,N-dimethylbenzylamine.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

4-Butoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The butoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., Methoxy, Butoxy) :

    • Methoxy groups reduce esterification yields (65% vs. 84% for trifluoromethyl analogs) due to destabilization of intermediates (). The butoxy group, being larger and more electron-donating, may further hinder reactivity in similar reactions .
    • In contrast, butoxy’s lipophilicity could enhance bioavailability in pharmacological contexts, as seen in kinesin spindle protein inhibitors ().
  • Electron-Withdrawing Groups (e.g., CF₃, CN): Trifluoromethyl and cyano substituents maintain high esterification yields (84–86%) by stabilizing transition states through electron withdrawal (). These groups are advantageous in synthetic applications requiring efficiency .

Steric and Solvent Effects

  • Steric Hindrance :

    • Methyl groups at the ortho position (e.g., 2-methyl-N,N-dimethylbenzamide) drastically reduce esterification yields (27%) due to steric congestion (). The butoxy group, though para-substituted, may still influence rotational barriers around the amide bond, as observed in solvent-dependent ¹³C NMR studies ().
  • Solubility and Lipophilicity :

    • Alkoxy chains (butoxy, hexyloxy) increase lipophilicity compared to polar groups like hydroxy or methoxy. For instance, 4-hexyl-N,N-dimethylbenzamide is a colorless oil with high solubility in organic solvents (), whereas 4-hydroxy analogs exhibit higher aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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